

Aurein 3.1: A Technical Guide to a Potent Antimicrobial and Anticancer Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Aurein 3.1
Cat. No.:	B12383000

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 3.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, *Litoria raniformis*. As a member of the aurein family of peptides, it has garnered significant interest within the scientific community for its dual antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the UniProt entry, annotations, and the available scientific data concerning **Aurein 3.1**, with a focus on its mechanism of action, quantitative activity, and the experimental protocols used for its characterization.

Aurein 3.1 UniProt Entry and Core Annotations

The definitive UniProt entry for **Aurein 3.1** is P69020. This entry provides essential information about the peptide, including its sequence and origin.

Table 1: UniProt Entry Summary for **Aurein 3.1**

Attribute	Details
UniProt Accession	P69020
Protein Name	Aurein-3.1
Organism	Ranoidea raniformis (Southern bell frog)
Sequence	GLFDIVKKIAGHIAGSI
Length	17 amino acids
Mass (Da)	1738
Function	Antimicrobial, Antibiotic, Anticancer

Quantitative Data

While specific quantitative data for **Aurein 3.1** is not as extensively published as for other members of its family, such as Aurein 1.2, the available information indicates potent biological activity. The primary measure of its antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), while its anticancer activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Table 2: Antimicrobial Activity of Aurein Family Peptides (MIC in μ M)

Organism	Aurein 2.6
Micrococcus luteus	80
Staphylococcus aureus	50
Staphylococcus epidermidis	50
Streptococcus mutans	50
Bacillus subtilis	50

Note: The above data is for Aurein 2.6 and is provided as a reference for the general activity of the aurein family against Gram-positive bacteria.[\[1\]](#) Specific MIC values for **Aurein 3.1** require further dedicated experimental evaluation.

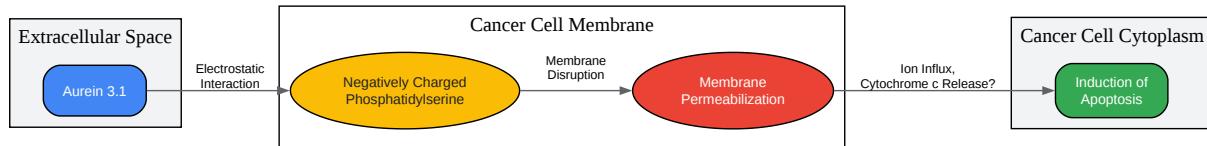
Table 3: Anticancer Activity of Aurein Family Peptides

Cell Line	Peptide	IC50 (μM)
Colon carcinoma (SW480)	Aurein 1.2	~10
Human colorectal adenocarcinoma (HT29)	Aurein 1.2	Not specified

Note: The anticancer data presented is for the related peptide Aurein 1.2.^[2] This highlights the potential of the aurein family, though specific IC50 values for **Aurein 3.1** against a panel of cancer cell lines are a key area for future research.

Mechanism of Action

The primary mechanism of action for **Aurein 3.1**, like other aurein peptides, is the disruption of cellular membranes. This process is particularly effective against bacterial and cancerous cells due to differences in their membrane composition compared to healthy mammalian cells.


Antimicrobial Mechanism

The antimicrobial action of **Aurein 3.1** is believed to follow the "carpet" model. This multi-stage process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Caption: Antimicrobial "carpet" mechanism of **Aurein 3.1**.

Anticancer Mechanism

The anticancer activity of aurein peptides is also linked to their membrane-disrupting capabilities. Cancer cell membranes often have a higher net negative charge compared to non-cancerous cells, making them susceptible to the electrostatic attraction of cationic peptides like **Aurein 3.1**. The interaction leads to membrane permeabilization and subsequent cell death, potentially through apoptotic pathways.

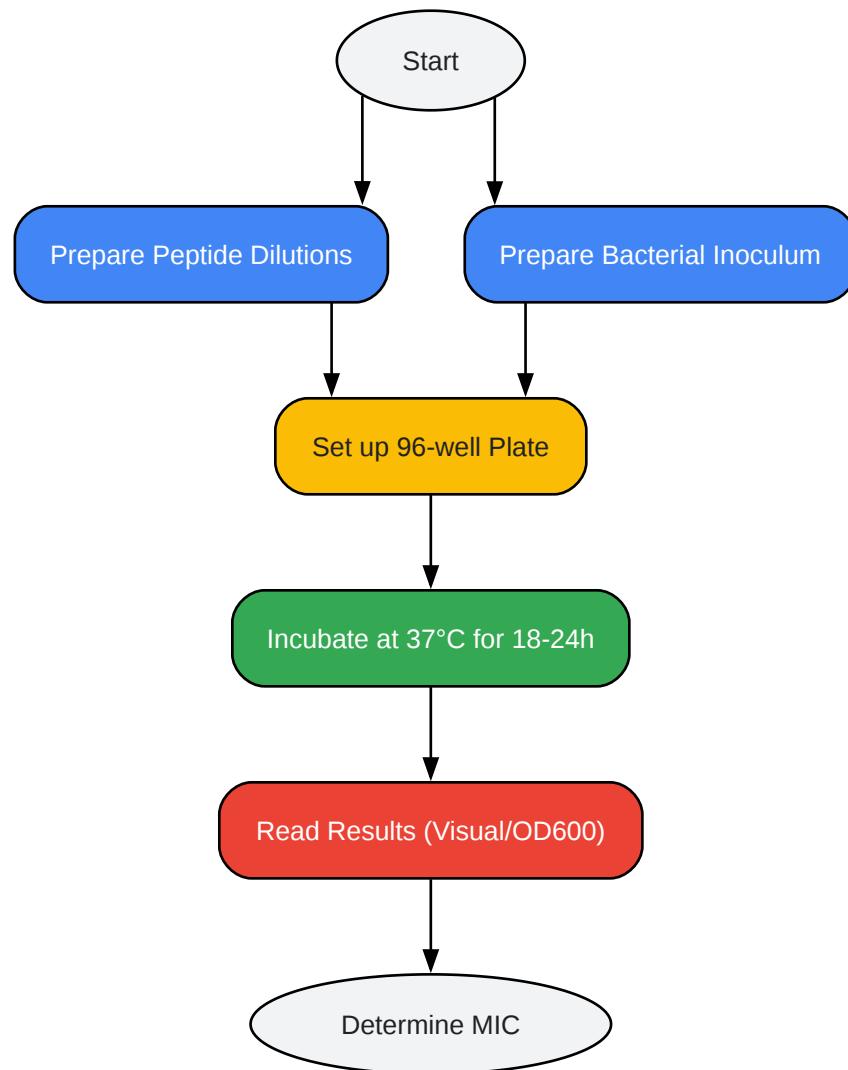
[Click to download full resolution via product page](#)

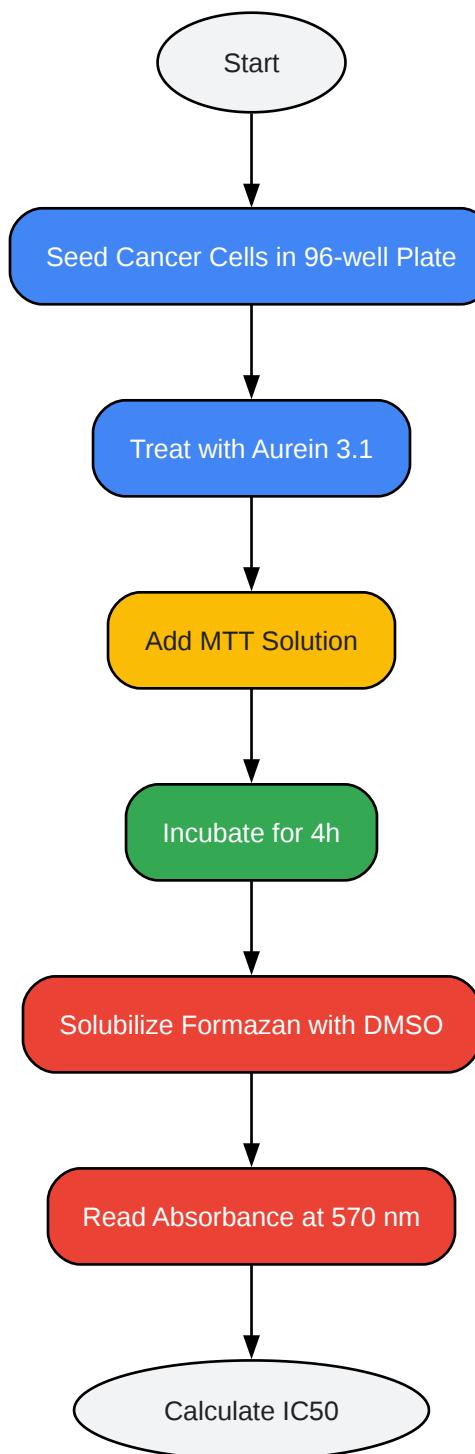
Caption: Anticancer mechanism of **Aurein 3.1**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of **Aurein 3.1** and related peptides.

Determination of Minimum Inhibitory Concentration (MIC)


This protocol is adapted from the broth microdilution method and is suitable for determining the MIC of cationic antimicrobial peptides.


Materials:

- Test peptide (**Aurein 3.1**)
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA)
- Spectrophotometer

Procedure:

- Peptide Preparation: Prepare a stock solution of the peptide in sterile water. Create a series of two-fold dilutions in 0.01% acetic acid with 0.2% BSA.
- Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL.
- Assay Setup: In a 96-well plate, add 100 μ L of the bacterial suspension to wells containing 11 μ L of the serially diluted peptide solutions. Include a positive control (bacteria only) and a negative control (MHB only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Aurein 3.1: A Technical Guide to a Potent Antimicrobial and Anticancer Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383000#aurein-3-1-uniprot-entry-and-annotations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com